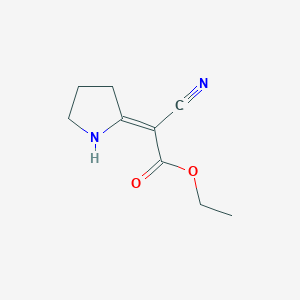
1,4-Dimethyl-6-nitroquinolin-2(1H)-one
Übersicht
Beschreibung
1,4-Dimethyl-6-nitroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. It is a yellow crystalline solid with a molecular weight of 238.24 g/mol. The compound is synthesized by several methods, and it has been widely used in scientific research for its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of Derivatives : 1,4-Dimethyl-6-nitroquinolin-2(1H)-one and similar nitroquinolines are used as precursors in synthesizing various derivatives. For example, 1- and 2-nitronaphtalenes and nitroquinolines react with dimethyl phosphite and amines to give benzazepine or pyridazepine derivatives (Danikiewicz & Mąkosza, 1991).
- Reactions with Potassium Cyanide and Nitroalkanes : 6-nitroquinoline, a compound related to 1,4-Dimethyl-6-nitroquinolin-2(1H)-one, has been studied for its reactions with potassium cyanide and nitroalkanes in dimethyl sulfoxide, leading to the production of various quinoline derivatives (Halama et al., 1999).
Biological and Medicinal Applications
- Antitrypanosomal Activity : A group of 4-alkylamino-6-nitroquinolines, synthesized from 5,8-dimethoxy-6-nitro-4(lH)quinolone, were tested for their antitrypanosomal activities. Some derivatives showed significant activity, indicating the potential of nitroquinoline derivatives in antiparasitic drug development (Tapia et al., 2000).
- Pulmonary Tumorigenesis Study : The interaction of dimethylarsenic acid with 4-nitroquinoline 1-oxide (a related compound) in mice was studied to understand its effect on pulmonary tumorigenesis, highlighting the role of these compounds in cancer research (Yamanaka et al., 1996).
Chemical Properties and Interactions
- Cytotoxicity and Genotoxicity Studies : The compound 4-nitroquinoline 1-oxide, closely related to 1,4-Dimethyl-6-nitroquinolin-2(1H)-one, was used in studies assessing cytotoxicity and genotoxicity, providing insights into the biological impacts of these compounds (Kakunaga, 1978).
Eigenschaften
IUPAC Name |
1,4-dimethyl-6-nitroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-5-11(14)12(2)10-4-3-8(13(15)16)6-9(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCFYZOIYFEDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316327 | |
| Record name | 1,4-Dimethyl-6-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-6-nitroquinolin-2(1H)-one | |
CAS RN |
6760-41-4 | |
| Record name | 1,4-Dimethyl-6-nitro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6760-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 302070 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006760414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC302070 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethyl-6-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Isoindole-1,3(2H)-dione, 2-[3-(2-nitrophenoxy)propyl]-](/img/structure/B1659651.png)



![2-[(2-Bromoethoxy)methyl]oxirane](/img/structure/B1659656.png)




